Home > Products > Screening Compounds P10222 > 1-[4-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone
1-[4-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone -

1-[4-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone

Catalog Number: EVT-3989912
CAS Number:
Molecular Formula: C19H29N3O
Molecular Weight: 315.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

    Compound Description: NAPMA is a compound found to exhibit inhibitory effects on osteoclast differentiation, a process crucial in bone resorption. This compound significantly attenuated the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages, a key indicator of osteoclast differentiation, in a dose-dependent manner without significant cytotoxicity []. Furthermore, NAPMA downregulated the expression of various osteoclast-specific markers at both the transcript and protein levels, ultimately leading to decreased bone resorption and actin ring formation []. This suggests NAPMA's potential as a therapeutic agent for osteoporosis and other bone-related diseases characterized by excessive bone resorption [].

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

    Compound Description: PPOA-N-Ac-2-Cl significantly inhibits the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without significant cytotoxicity []. This indicates its potential as an inhibitor of osteoclast differentiation, a process crucial in bone resorption []. PPOA-N-Ac-2-Cl also impacts the expression of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during RANKL-mediated osteoclastogenesis []. Notably, it attenuates the protein levels of CtsK, a protease pivotal for bone resorption []. This inhibitory effect on CtsK contributes to the compound's ability to decrease bone resorption activity and F-actin ring formation, further supporting its potential as a therapeutic agent for bone-related diseases [].

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

    Compound Description: Sch-417690/Sch-D emerged as a potent, highly selective, and orally bioavailable CCR5 antagonist, effectively inhibiting HIV-1 entry into target cells []. Researchers identified the nature and size of the benzylic substituent as key factors influencing receptor selectivity (CCR5 vs M1, M2) and potency in related compounds [].

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634)

    Compound Description: Sch-350634 emerged as a potent and orally bioavailable CCR5 antagonist, effectively inhibiting HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs) []. This compound exhibited improved selectivity for CCR5 over muscarinic receptors, highlighting the successful optimization of the lead structure for enhanced target specificity [].

2-(2-Furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant)

    Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for mapping cerebral adenosine A2A receptors (A2ARs) using positron emission tomography (PET) []. The regional brain uptake of [(11)C]Preladenant aligned with the known A2ARs distribution, displaying the highest uptake in the striatum, a brain region rich in A2ARs []. These findings, coupled with the favorable brain kinetics observed in PET imaging, ex vivo biodistribution, and in vitro autoradiography experiments, suggest that [(11)C]Preladenant possesses suitable characteristics for use as an A2AR PET tracer, enabling the study of A2ARs in vivo and potentially aiding in the diagnosis and monitoring of neurological disorders [].

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    Compound Description: DU 125530 is a novel, selective, and silent 5-HT(1A) antagonist currently under clinical development for its potential in treating anxiety and mood disorders []. Positron emission tomography (PET) studies, utilizing [(11)C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) as a radioligand, revealed that DU 125530 exhibits dose-dependent occupancy of 5-HT(1A) receptors in the human brain, ranging from 0 to 72% at 2 h post-dose over a 10- to 40-mg daily dose range []. Furthermore, occupancy correlated significantly with plasma levels of DU 125530, with a maximum occupancy of approximately 80% and an ED(50) of approximately 7 ng/ml []. Notably, DU 125530 achieved high occupancy of 5-HT(1A) receptors at doses producing minimal acute side effects, indicating a favorable therapeutic window [].

(R)-2-(1-{2-[4-{2-[3,5-Bis(trifluoromethyl)phenyl]acetyl}-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl}-4-piperidinyl)-2-methylpropanamide (SSR240600)

    Compound Description: SSR240600 is a nonpeptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. It exhibits high affinity for human, guinea pig, rat, and gerbil NK1 receptors, with subnanomolar affinity for the human receptor []. SSR240600 potently inhibits various NK1 receptor-mediated functions, including inositol monophosphate formation, bronchoconstriction, and microvascular leakage []. Additionally, it displays antagonistic activity against the neurochemical, electrophysiological, and behavioral effects triggered by direct activation of brain tachykinin NK1 receptors or stress [].

7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone

    Compound Description: This compound serves as a scaffold for developing novel antipsychotic agents that function as agonists of dopamine (DA) autoreceptors and antagonists of postsynaptic DA receptors [].

1-Ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1, 4-dihydroquinolin-3-carboxylic acid (1589 R.B.)

    Compound Description: 1589 R.B. demonstrates potent antibacterial activity against a broad spectrum of bacteria []. Administered as the methane sulfonic salt (1589 m R.B.), this compound exhibits a favorable toxicological and pharmacokinetic profile, suggesting its potential use in treating systemic infections [].

6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

    Compound Description: GSK588045 is a potent and selective antagonist of the 5-HT(1A/B/D) receptors. It exhibits a high degree of selectivity over human ether-a-go-go-related gene (hERG) potassium channels, favorable pharmacokinetics, and excellent activity in rodent pharmacodynamic models [].

Properties

Product Name

1-[4-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone

IUPAC Name

1-[4-[4-(1-ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

InChI

InChI=1S/C19H29N3O/c1-3-20-10-8-19(9-11-20)22-14-12-21(13-15-22)18-6-4-17(5-7-18)16(2)23/h4-7,19H,3,8-15H2,1-2H3

InChI Key

GSNYAGWEXBLTDM-UHFFFAOYSA-N

SMILES

CCN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C

Canonical SMILES

CCN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.